molecular formula C6H6N4O3S B14168250 (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- CAS No. 62700-62-3

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)-

Cat. No.: B14168250
CAS No.: 62700-62-3
M. Wt: 214.20 g/mol
InChI Key: XSCVJZLVVCVQDH-UHFFFAOYSA-N
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Description

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, including stability and reactivity, make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.

    Sulfur-containing heterocycles: Other heterocyclic compounds containing sulfur atoms.

Uniqueness

(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione, 4-(2-hydroxyethyl)- is unique due to its specific combination of sulfur, nitrogen, and oxygen atoms within its structure. This unique arrangement allows for distinct reactivity and interactions with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

62700-62-3

Molecular Formula

C6H6N4O3S

Molecular Weight

214.20 g/mol

IUPAC Name

4-(2-hydroxyethyl)-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H6N4O3S/c11-2-1-10-4-3(8-14-9-4)5(12)7-6(10)13/h11H,1-2H2,(H,7,12,13)

InChI Key

XSCVJZLVVCVQDH-UHFFFAOYSA-N

Canonical SMILES

C(CO)N1C2=NSN=C2C(=O)NC1=O

Origin of Product

United States

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